![molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid CAS No. 1037825-20-9](/img/no-structure.png)

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C10H20N2O4S. It is also known as N,N-dimethylglycine tert-butyl ester 4-methylbenzenesulfonate. This compound is widely used in scientific research and has a broad range of applications in the field of biochemistry and physiology.

科学的研究の応用

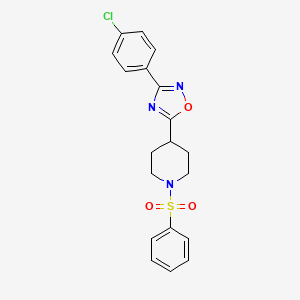

Synthesis of Ceftolozane

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used as an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

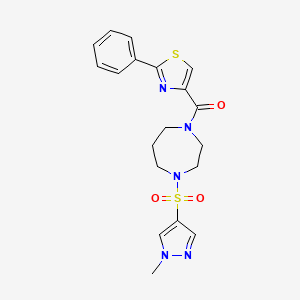

Synthesis of N-Heterocycles via Sulfinimines

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

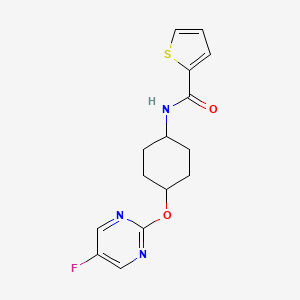

Synthesis of Fmoc/tBu-Orthogonal-Protected Lactam Cyclic Peptides

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used as a key building block for the Solid Phase Peptide Synthesis (SPPS) of Fmoc/tBu-orthogonal-protected lactam cyclic peptides under mild, metal-free conditions .

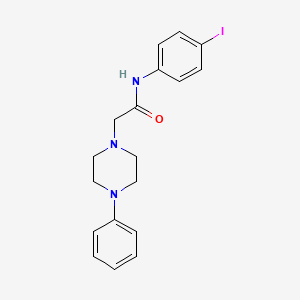

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used as a next-generation, water-soluble ligand for the Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This application dramatically accelerates reaction rates and suppresses cell cytotoxicity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid involves the reaction of tert-butyl glycinate with formaldehyde and paraformaldehyde to form tert-butyl 2-[amino(methyl)amino]acetate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "tert-butyl glycinate", "formaldehyde", "paraformaldehyde", "4-methylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: React tert-butyl glycinate with formaldehyde and paraformaldehyde in the presence of a catalyst to form tert-butyl 2-[amino(methyl)amino]acetate.", "Step 2: Dissolve tert-butyl 2-[amino(methyl)amino]acetate in a suitable solvent and add 4-methylbenzenesulfonyl chloride dropwise with stirring.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

CAS番号 |

1037825-20-9 |

製品名 |

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid |

分子式 |

C14H24N2O5S |

分子量 |

332.42 |

IUPAC名 |

tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |

InChIキー |

GNAZZEYMVIVFQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)

![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)